2,3-Dichloro-4-hydroxybenzaldehyde

Medicinal Chemistry Organic Synthesis Drug Discovery

The unique 2,3-dichloro-4-hydroxy substitution pattern is essential for chemoselective diaryl sulfide formation in LFA-1/ICAM-1 antagonist synthesis and governs specific crystal packing interactions. Substituting with regioisomers disrupts validated pathways. Ensure synthetic route fidelity with this ≥98% pure building block.

Molecular Formula C7H4Cl2O2
Molecular Weight 191.01 g/mol
CAS No. 16861-22-6
Cat. No. B099714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-hydroxybenzaldehyde
CAS16861-22-6
Molecular FormulaC7H4Cl2O2
Molecular Weight191.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)Cl)Cl)O
InChIInChI=1S/C7H4Cl2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H
InChIKeyGEORDJYJYUGGSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-4-hydroxybenzaldehyde (CAS 16861-22-6): A Strategic Building Block for Advanced Synthesis


2,3-Dichloro-4-hydroxybenzaldehyde (CAS 16861-22-6) is a dihalogenated hydroxybenzaldehyde derivative with the molecular formula C7H4Cl2O2 and a molecular weight of 191.01 g/mol . This compound is a crystalline solid with a reported melting point of 184–185 °C and a predicted boiling point of 278.6 °C at 760 mmHg . Its structure features a unique 2,3-dichloro-4-hydroxy substitution pattern on the benzaldehyde ring, which imparts distinct reactivity profiles compared to other regioisomers and mono-substituted analogs. It is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical research .

Why 2,3-Dichloro-4-hydroxybenzaldehyde (CAS 16861-22-6) Cannot Be Replaced by Common Analogs


The specific 2,3-dichloro-4-hydroxy substitution pattern on the benzaldehyde ring is not interchangeable with its regioisomers (e.g., 3,5-dichloro or 2,4-dichloro) or mono-halogenated analogs. This unique arrangement of electron-withdrawing chlorine atoms and the electron-donating hydroxyl group creates a distinct electronic environment and steric profile. This directly impacts the compound's reactivity in key synthetic transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, and influences its biological target engagement [1]. For instance, the presence and position of halogen atoms are critical in halogen bonding interactions that dictate crystal packing and supramolecular assembly, a property that varies significantly even between closely related regioisomers [2]. Therefore, substituting this compound with a seemingly similar benzaldehyde derivative without rigorous validation can lead to altered reaction yields, different product selectivity, or complete failure of a synthetic route.

Quantitative Differentiation Evidence for 2,3-Dichloro-4-hydroxybenzaldehyde (CAS 16861-22-6)


Regiospecific Reactivity in Pharmaceutical Intermediate Synthesis

2,3-Dichloro-4-hydroxybenzaldehyde is a crucial, non-substitutable intermediate in the synthesis of a specific class of diarylsulfide cyclopropylamide LFA-1/ICAM-1 interaction antagonists [1]. Its utility stems from the unique reactivity of the 2,3-dichloro-4-hydroxy substitution pattern. This specific arrangement allows for a clean, sequential functionalization: conversion to an aryl triflate followed by chemoselective condensation with 2-bromothiophenol to form a diaryl sulfide [1]. This precise reactivity is not replicable with other regioisomers like 3,5-dichloro-4-hydroxybenzaldehyde, which would present a different steric and electronic environment, leading to different reaction outcomes or requiring entirely different synthetic routes [2].

Medicinal Chemistry Organic Synthesis Drug Discovery

Intermolecular Interaction Profile: Halogen Bonding and Crystal Packing

The substitution pattern of halogenated benzaldehydes dictates the types of intermolecular interactions that stabilize their crystal structures, which is a critical factor in material science and formulation. A systematic crystallographic study of multi-substituted benzaldehyde derivatives revealed that the 2,3-dichloro substitution pattern results in a unique supramolecular network [1]. In contrast, compounds with a 3,5-dihalogenation pattern (such as 3,5-dichloro or 3,5-dibromo) exhibit type I halogen⋯halogen bonding interactions that are not observed in the 2,3-dichloro regioisomer [1]. This difference in crystal packing, driven by the specific halogen positions, has quantifiable effects on lattice energy and thermal stability [1].

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Physicochemical Property Differentiation: Melting Point and Predicted pKa

Fundamental physicochemical properties, which are crucial for purification, formulation, and analytical method development, differ significantly between the 2,3-dichloro and 3,5-dichloro regioisomers. 2,3-Dichloro-4-hydroxybenzaldehyde is a solid with a melting point of 184–185 °C , whereas 3,5-dichloro-4-hydroxybenzaldehyde is a liquid or low-melting solid (mp 63.5-65.5 °C reported for 3,5-dichlorobenzaldehyde, lacking the 4-OH group) . The predicted pKa of 2,3-dichloro-4-hydroxybenzaldehyde is 5.36 ± 0.23 , indicating moderate acidity, which influences its solubility and reactivity in aqueous and basic conditions. These differences are a direct consequence of the unique electronic and steric effects of the 2,3-substitution pattern.

Physical Chemistry Analytical Chemistry Pre-formulation

Verified Application Scenarios for 2,3-Dichloro-4-hydroxybenzaldehyde (CAS 16861-22-6)


Synthesis of LFA-1/ICAM-1 Antagonists

2,3-Dichloro-4-hydroxybenzaldehyde is a validated starting material for the synthesis of diarylsulfide cyclopropylamide LFA-1/ICAM-1 interaction antagonists [1]. The specific 2,3-dichloro-4-hydroxy substitution pattern is essential for the initial triflation and subsequent chemoselective diaryl sulfide formation. Substituting this compound with a different regioisomer would disrupt this validated synthetic pathway, making it non-negotiable for researchers following this published route.

Crystal Engineering and Supramolecular Chemistry Studies

The unique 2,3-dichloro-4-hydroxy substitution pattern on the benzaldehyde core makes this compound a valuable model system for studying the hierarchy of intermolecular interactions in the solid state. Unlike its 3,5-dihalogenated analogs, its crystal packing is governed by an interplay of C–H⋯O hydrogen bonds, and C–H⋯π and π–π stacking interactions, without the contribution of type I halogen⋯halogen bonding [2]. This allows researchers to isolate and quantify the effects of specific non-covalent interactions on crystal lattice energy and material properties.

Development of Agrochemical Intermediates

Vendor documentation identifies 2,3-Dichloro-4-hydroxybenzaldehyde as a key intermediate in the formulation of agrochemicals, including herbicides and fungicides . The presence of both chlorine atoms and a hydroxyl group provides multiple sites for further functionalization, allowing for the creation of diverse compound libraries for crop protection research. Its distinct physicochemical profile, particularly its high melting point, may also confer advantageous properties for certain formulation types.

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